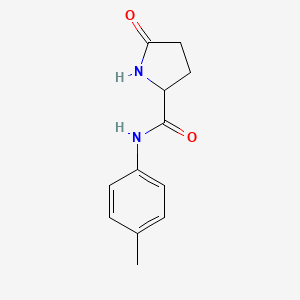

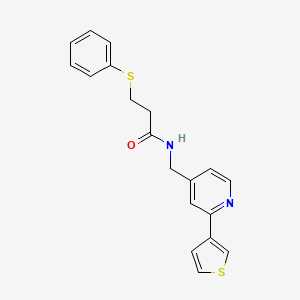

N-(4-methylphenyl)-5-oxoprolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the IUPAC name, common names, and CAS registry number .

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of these reactions .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It may also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra .Aplicaciones Científicas De Investigación

Anticancer Activity

N-(4-Hydroxyphenyl)retinamide, a compound related to N-(4-methylphenyl)-5-oxoprolinamide, has been shown to possess anticancer properties, attributed to its ability to induce apoptosis in cancer cells. Studies have revealed its inhibitory effects on tumorigenesis and tumor growth, suggesting its potential as a therapeutic agent for cancer treatment. For instance, it was found to induce apoptosis in cervical carcinoma cells by enhancing the generation of reactive oxygen species (ROS), implicating a possible mechanism through the apoptotic pathway induction (Oridate et al., 1997). Moreover, another study demonstrated the neuroblastoma cell apoptosis induced by N‐(4‐hydroxyphenyl)retinamide, highlighting its potential use in neuroblastoma patient management (di Vinci et al., 1994).

Metabolic Effects

Transient 5-oxoprolinuria and high anion gap metabolic acidosis have been reported in subjects with a variety of conditions, all of whom had taken acetaminophen. This suggests a potential metabolic effect of 5-oxoproline and its derivatives, possibly through a mechanism involving the depletion of liver glutathione stores (Pitt & Hauser, 1998).

Pharmacological Applications

N-(4-Hydroxyphenyl)retinamide has also been explored for its pharmacological applications beyond cancer treatment. The compound's ability to modulate ROS generation and apoptosis induction points to its broader therapeutic potential. For example, it was significantly involved in apoptosis induction in cervical carcinoma cells through the modulation of mitochondrial functions, suggesting its role in targeting cellular mechanisms for therapeutic purposes (Suzuki et al., 1999).

Neuroprotective Effects

The synthetic retinoid N‐(4‐hydroxyphenyl)retinamide has shown promising results in inducing apoptosis in neuroblastoma cells, offering potential neuroprotective effects. This underscores the compound's versatility and its possible application in treating neurological disorders by targeting aberrant cellular processes (di Vinci et al., 1994).

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

This is a common mechanism for many bioactive compounds .

Biochemical Pathways

It’s known that similar compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

This is a common result of the action of many bioactive compounds .

Action Environment

The action, efficacy, and stability of N-(4-methylphenyl)-5-oxoprolinamide can be influenced by various environmental factors. For instance, the stability of similar compounds, such as nitrate ester-based energetic materials, can be affected by ambient conditions . Additionally, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other compounds.

Safety and Hazards

Direcciones Futuras

Propiedades

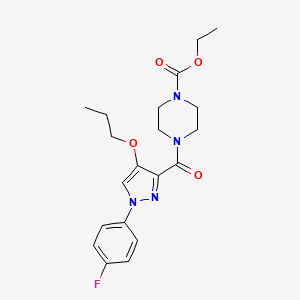

IUPAC Name |

N-(4-methylphenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-2-4-9(5-3-8)13-12(16)10-6-7-11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKQEVOQCJUMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2889723.png)

![{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2889726.png)

![3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2889727.png)

![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)

![2-Amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2889731.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2889740.png)